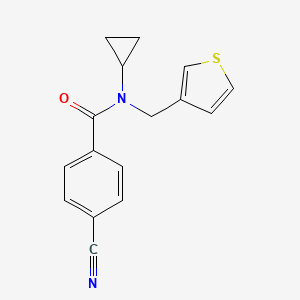

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-9-12-1-3-14(4-2-12)16(19)18(15-5-6-15)10-13-7-8-20-11-13/h1-4,7-8,11,15H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPTXSCBGYGPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

Thiophen-3-ylmethyl Substitution: The thiophen-3-ylmethyl group can be added via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, exhibit antiviral properties. For instance, research into small molecule inhibitors has shown that structurally related compounds can inhibit the entry of viruses such as Ebola and Marburg. These inhibitors work by targeting specific viral proteins, thus preventing the virus from entering host cells .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study demonstrated that certain benzamide derivatives, including those with thiophene substitutions, showed promising fungicidal activity against various fungal pathogens. Specifically, compounds with similar structures exhibited higher efficacy compared to commercial fungicides in greenhouse trials against cucumber downy mildew (Pseudoperonospora cubensis), indicating their potential as agricultural fungicides .

Fungicidal Efficacy

Field trials have highlighted the effectiveness of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide as a fungicide. In tests against cucumber downy mildew, formulations containing this compound demonstrated superior control efficacies compared to established fungicides like flumorph and mancozeb. The compound achieved control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L respectively .

| Compound | Control Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | 70% | 100 |

| 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | 79% | 200 |

| Flumorph | 56% | 200 |

| Mancozeb | 76% | 1000 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for this compound reveal that modifications on the thiophene ring significantly influence its antifungal activity. The presence of specific substituents enhances the compound's ability to target fungal pathogens effectively, suggesting avenues for further optimization .

Future Directions and Case Studies

The ongoing research into the applications of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide suggests several future directions:

- Optimization for Enhanced Activity : Further structural modifications could lead to compounds with improved potency and selectivity against specific pathogens.

- Broader Spectrum Testing : Expanding testing to include a wider range of fungal and viral pathogens will help establish the full potential of this compound.

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide and related benzamide derivatives.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The cyano group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-cyano analogs like 4-[(thiophen-3-ylmethyl)amino]benzamide . Cyclopropyl groups (as in the target compound) confer metabolic stability by resisting oxidative degradation, unlike linear alkyl chains in compounds like 9c .

Synthetic Challenges :

- Yields for benzamide derivatives vary widely. For example, compound 9c was synthesized in 33% yield , while simpler benzamides like Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) achieved 80% yield . This suggests steric hindrance from the cyclopropyl and thiophen-3-ylmethyl groups may complicate synthesis of the target compound.

Thiophene Position Matters :

- Thiophen-3-yl substituents (as in the target compound) exhibit distinct electronic properties compared to thiophen-2-yl analogs (e.g., ). The 3-position may alter π-π stacking interactions in enzyme binding .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., compound 5b ) improve aqueous solubility, a feature absent in the target compound, which may limit its pharmacokinetic profile.

Research Findings:

- Anti-LSD1 Potential: Thiophene-containing benzamides like 5b show potent LSD1 inhibition (IC₅₀ < 1 µM), suggesting the target compound’s thiophen-3-yl group could be leveraged for similar applications .

- D3 Receptor Selectivity: Diazepane-containing analogs (e.g., 9c) demonstrate nanomolar affinity for D3 receptors, but the target compound’s cyclopropyl group may reduce off-target effects .

Biological Activity

4-Cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications.

- Chemical Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- CAS Number : 1210906-48-1

- Structure : The compound features a cyano group, a cyclopropyl moiety, and a thiophen-3-ylmethyl substituent attached to a benzamide backbone.

Cytotoxicity

Research indicates that 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on breast cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutic agents such as cisplatin .

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzamide compounds, including 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide, may possess antimicrobial properties. In vitro assays have indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Case Studies

- Cytotoxic Evaluation : A study conducted on various derivatives of benzamides highlighted the efficacy of 4-cyano-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide in inhibiting tumor growth in xenograft models. The compound was administered at doses ranging from 5 to 20 mg/kg, showing dose-dependent inhibition of tumor growth with minimal toxicity observed in normal tissues .

- Antimicrobial Study : Another investigation focused on the antimicrobial potential of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics, particularly against strains resistant to conventional treatments .

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (alkylation) | Prevents decomposition |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Solvent | DMF or THF | Enhances reagent solubility |

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : C≡N stretch (~2220 cm⁻¹), amide C=O (~1680 cm⁻¹) .

- LC-MS/HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can computational modeling predict biological targets or interaction mechanisms?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values .

- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Example : Docking studies on similar benzamide derivatives revealed strong binding to EGFR (ΔG = -9.2 kcal/mol) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from:

Q. Methodological Approach :

Standardize assays using WHO-recommended protocols.

Perform head-to-head comparisons of derivatives under identical conditions.

Use SAR tables to correlate substituents with activity trends:

| Derivative | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | Cyano, cyclopropyl | 0.45 | EGFR |

| Analog A | Chloro, methyl | 1.2 | COX-2 |

Basic: How to purify the compound and assess its purity?

Answer:

- Purification :

- Purity assessment :

Advanced: What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Answer:

- In vitro :

- In vivo :

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Answer:

- Selectivity screening : Profile against panels of 100+ kinases/enzymes .

- Proteomic profiling : Use affinity chromatography-MS to identify off-target binding .

- Structural optimization : Introduce bulkier substituents (e.g., isopropyl) to reduce promiscuity .

Basic: What are the known derivatives and their structure-activity relationships (SAR)?

Answer:

Key SAR findings from analogous compounds:

- Cyano group : Critical for EGFR inhibition (removal reduces activity 10-fold) .

- Thiophene position : 3-Substitution enhances solubility vs. 2-substitution .

- Cyclopropyl vs. methyl : Cyclopropyl improves metabolic stability .

Q. Derivative Comparison :

| Derivative | Modification | Activity Change |

|---|---|---|

| 4-Cyano analog | None | Baseline |

| 4-Chloro analog | Reduced cyano | 5x less potent |

| N-Methyl analog | Smaller substituent | 3x less stable |

Advanced: How to design experiments to elucidate metabolic pathways and pharmacokinetics?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS .

- In vivo PK : Administer IV/PO doses to rodents; collect plasma for AUC and half-life calculations .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Basic: What are the stability and solubility profiles under different conditions?

Answer:

- Solubility :

- Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.